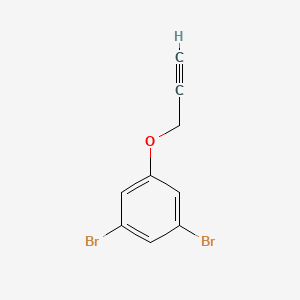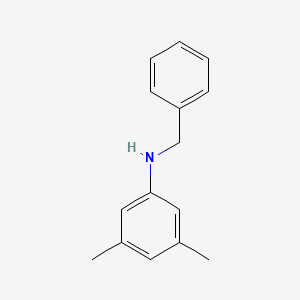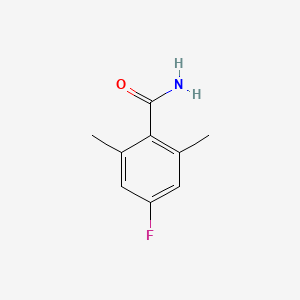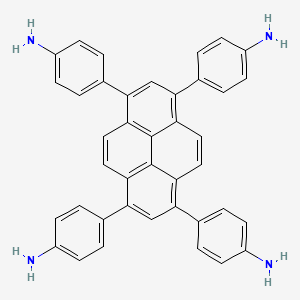
1-N-Boc-2-nitroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-Boc-2-nitroethanamine, also known as tert-butyl (2-nitroethyl)carbamate, is a chemical compound with the molecular formula C7H14N2O4 and a molecular weight of 190.2 g/mol . This compound is commonly used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes .
Mechanism of Action
Pharmacokinetics
Some properties can be predicted . It is also predicted to have a lipophilicity (Log Po/w) of 1.6, which can influence its distribution within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-N-Boc-2-nitroethanamine. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. For instance, it is recommended to be stored sealed in a dry environment at 2-8°C .
Preparation Methods
1-N-Boc-2-nitroethanamine can be synthesized through various methods. One common method involves the reaction of 2-nitroethanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) . The reaction is typically carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature . The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
1-N-Boc-2-nitroethanamine undergoes several types of chemical reactions, including:
Scientific Research Applications
1-N-Boc-2-nitroethanamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Peptide Synthesis: The compound is used in the protection of amine groups during peptide synthesis, allowing for selective reactions at other functional groups.
Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
1-N-Boc-2-nitroethanamine can be compared with other Boc-protected amines, such as:
N-Boc-ethanolamine: Similar to this compound, but with a hydroxyl group instead of a nitro group.
N-Boc-2-aminoethanol: Contains an amino group and a hydroxyl group, used in similar applications for protecting amine groups.
N-Boc-2-aminoethylamine: Contains two amino groups, used in the synthesis of polyamines and other nitrogen-containing compounds.
This compound is unique due to the presence of both a nitro group and a Boc-protected amine, allowing for versatile chemical transformations and applications in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(2-nitroethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-7(2,3)13-6(10)8-4-5-9(11)12/h4-5H2,1-3H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZRVFKODNHSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine](/img/structure/B6319148.png)



![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)
